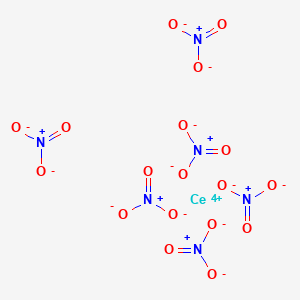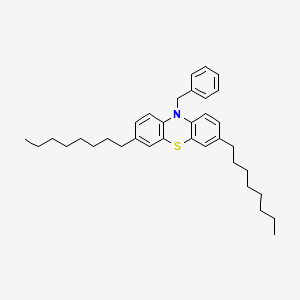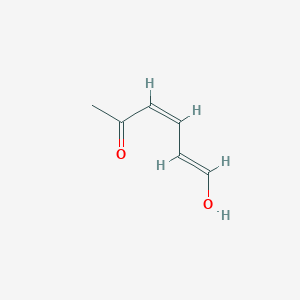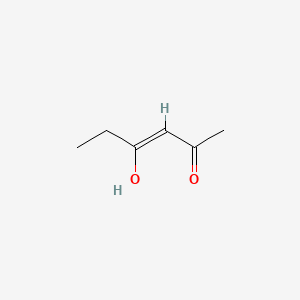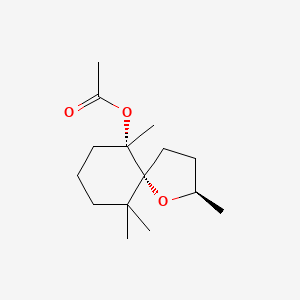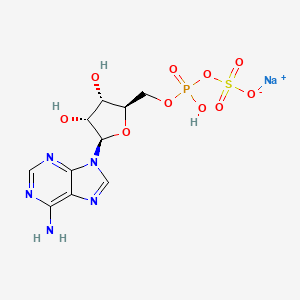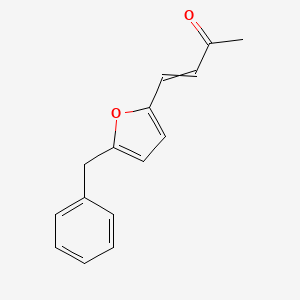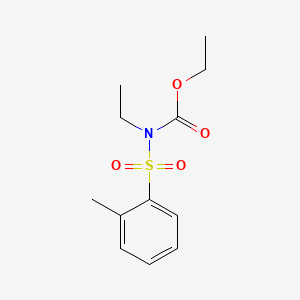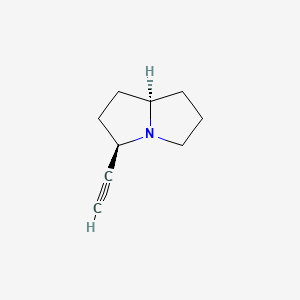
1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) is a chemical compound with a unique structure that includes a pyrrolizine ring system
Méthodes De Préparation
The synthesis of 1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) typically involves several steps. The synthetic routes often start with the preparation of the pyrrolizine ring, followed by the introduction of the ethynyl group. Reaction conditions may include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Researchers may study its effects on biological systems to understand its potential as a therapeutic agent.
Industry: It can be used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) can be compared with other similar compounds, such as other pyrrolizine derivatives. These comparisons can highlight its unique properties and potential advantages over other compounds. Similar compounds may include:
- Other pyrrolizine derivatives with different substituents.
- Compounds with similar ring structures but different functional groups.
This detailed article provides an overview of 1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H13N |
|---|---|
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
(3R,8R)-3-ethynyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
InChI |
InChI=1S/C9H13N/c1-2-8-5-6-9-4-3-7-10(8)9/h1,8-9H,3-7H2/t8-,9+/m0/s1 |
Clé InChI |
YNDOCKQZMRIETO-DTWKUNHWSA-N |
SMILES isomérique |
C#C[C@H]1CC[C@@H]2N1CCC2 |
SMILES canonique |
C#CC1CCC2N1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
